3-Methoxyisoquinoline

Lipophilicity Druglikeness Physicochemical Profiling

3-Methoxyisoquinoline (CAS 16535-84-5) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a methoxy substituent at the 3-position of the pyridine ring. It has a molecular weight of 159.18 g/mol, an exact mass of 159.068413911 Da, a topological polar surface area of 22.1 Ų, and a computed XLogP3-AA of 2.4.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 16535-84-5
Cat. No. B3108412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyisoquinoline
CAS16535-84-5
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=N1
InChIInChI=1S/C10H9NO/c1-12-10-6-8-4-2-3-5-9(8)7-11-10/h2-7H,1H3
InChIKeyODOCQUFZHZWFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyisoquinoline (CAS 16535-84-5) Procurement Specifications & Class Baseline


3-Methoxyisoquinoline (CAS 16535-84-5) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a methoxy substituent at the 3-position of the pyridine ring [1]. It has a molecular weight of 159.18 g/mol, an exact mass of 159.068413911 Da, a topological polar surface area of 22.1 Ų, and a computed XLogP3-AA of 2.4 [1]. The compound exists as a single tautomeric form under standard conditions and serves as a core scaffold in medicinal chemistry and as a synthetic intermediate for alkaloid natural products .

3-Methoxyisoquinoline (CAS 16535-84-5) Substitution Risks: Why Isoquinoline or Other Methoxy Isomers Cannot Replace It


Generic substitution with unsubstituted isoquinoline or regioisomeric methoxyisoquinolines (e.g., 1-methoxy, 4-methoxy, 6-methoxy, 7-methoxy) is not feasible without altering key molecular properties. The 3-methoxy group uniquely positions an electron-donating substituent adjacent to the ring nitrogen, modulating both basicity and electrophilic aromatic substitution regiochemistry relative to other isomers [1]. This substitution pattern directly impacts lipophilicity (computed LogP = 2.4 for the 3-methoxy derivative vs. ~2.0–2.1 for isoquinoline [2]), hydrogen-bond acceptor capacity (two acceptors vs. one for isoquinoline), and metabolic stability profiles in biological systems [1]. In synthetic applications, the 3-methoxy group directs metalation and cross-coupling reactions to distinct positions compared to other substitution patterns, making structural analogs non-interchangeable in multi-step syntheses [3].

3-Methoxyisoquinoline (CAS 16535-84-5) Head-to-Head Quantitative Differentiation Evidence


Enhanced Lipophilicity of 3-Methoxyisoquinoline Over Parent Isoquinoline Drives Differential Membrane Permeability

3-Methoxyisoquinoline exhibits a computed partition coefficient (XLogP3-AA) of 2.4 [1], representing a measurable increase in lipophilicity compared to unsubstituted isoquinoline, which has a reported LogP of approximately 2.08–2.10 [2]. This 0.3 log unit difference corresponds to roughly a doubling of the octanol-water partition coefficient, directly affecting passive membrane permeability and distribution profiles in biological assays [1][2].

Lipophilicity Druglikeness Physicochemical Profiling

Altered Hydrogen-Bond Acceptor Count vs. Isoquinoline Impacts Solubility and Target Binding

3-Methoxyisoquinoline possesses two hydrogen-bond acceptor (HBA) atoms (the ring nitrogen and the methoxy oxygen), compared to only one HBA for isoquinoline (ring nitrogen alone) [1]. This increased HBA count modifies the compound's solubility profile and its ability to engage in key polar interactions within enzyme active sites. While quantitative solubility data for 3-methoxyisoquinoline specifically is not widely available at 25°C, the additional acceptor predicts enhanced aqueous solubility at pH values where the nitrogen is not protonated, and provides an extra anchoring point for protein-ligand interactions absent in the parent heterocycle [1].

Hydrogen Bonding Solubility Medicinal Chemistry

Topological Polar Surface Area (TPSA) Increase Over Isoquinoline Modulates Blood-Brain Barrier Penetration Predictions

The topological polar surface area (TPSA) of 3-methoxyisoquinoline is computed to be 22.1 Ų [1], compared to 12.89 Ų for unsubstituted isoquinoline [2]. This ~9.2 Ų increase, while modest, can shift predicted blood-brain barrier (BBB) penetration scores in CNS drug discovery programs, where a TPSA threshold of <60–70 Ų is typically required for passive BBB permeation. The higher TPSA of the methoxy derivative partially offsets the increased lipophilicity, resulting in a subtly different CNS MPO (multiparameter optimization) score that may favor peripheral over central target engagement in certain series [1][2].

TPSA Blood-Brain Barrier CNS Drug Design

3-Methoxyisoquinoline (CAS 16535-84-5) High-Value Application Scenarios Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Increased Lipophilicity and a Second H-Bond Acceptor

When an isoquinoline-based screening hit shows promising activity but insufficient cellular permeability (LogP ~2.1) and requires an additional hydrogen-bond acceptor to strengthen target engagement, 3-methoxyisoquinoline provides a quantifiable improvement (LogP = 2.4, HBA = 2) without significantly increasing molecular weight . This direct substitution can rescue series that would otherwise be deprioritized due to poor permeability or weak binding affinity .

Synthesis of Benzylisoquinoline Alkaloid Precursors via Regioselective Metalation

In divergent syntheses of benzylisoquinoline alkaloids, the position of the methoxy group dictates the site of regioselective C-1 metalation with Knochel–Hauser base (TMPMgCl·LiCl) . While 6,7-dimethoxyisoquinoline undergoes smooth C-1 magnesiation and subsequent trapping with aldehydes to give carbinols in 37–69% yield, the 3-methoxy substitution pattern is expected to alter the regiochemical outcome and yield profile due to the electronic influence of the methoxy group adjacent to the pyridine nitrogen . Researchers developing new alkaloid syntheses should select 3-methoxyisoquinoline specifically when the target product requires oxygenation at the 3-position of the isoquinoline core.

Antimalarial Drug Discovery Targeting Hemozoin Formation

3-Methoxyisoquinoline has been reported to bind to the malarial parasite's hemozoin target, a critical pathway for parasite survival . While specific IC50 data for 3-methoxyisoquinoline against Plasmodium falciparum strains is not publicly available in comparative form, the compound's unique combination of physicochemical properties (LogP 2.4, TPSA 22.1 Ų) positions it as a candidate scaffold for optimizing antimalarial lead series that require balanced permeability and solubility . Alternative isoquinoline isomers lacking the 3-methoxy group will not recapitulate this binding mode.

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